5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Chlorination: Introduction of chlorine atoms at the 5 and 6 positions of the pyridine ring.
Amidation: Formation of the carboxamide group by reacting the chlorinated pyridine with an appropriate amine.
Oxan Ring Formation: Introduction of the oxan ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the oxan ring.
Reduction: Reduction reactions could target the carboxamide group or the pyridine ring.
Substitution: Halogen atoms (chlorine) on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, organolithium reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biological and medicinal research, compounds like 5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide are often investigated for their potential as therapeutic agents. They might exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
Industrially, such compounds could be used in the formulation of agrochemicals, such as herbicides or insecticides, due to their potential biological activity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloropyridine-3-carboxamide: Similar structure but lacks the oxan ring.
5-chloro-2-methylpyridine-3-carboxamide: Similar but with fewer chlorine atoms.
N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide: Similar but without the chlorine atoms.
Uniqueness
The presence of both chlorine atoms and the oxan ring in 5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide might confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-8-10(6-11(15)12(16)17-8)13(19)18-9-4-5-20-14(2,3)7-9/h6,9H,4-5,7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCUSDUOIFEPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)NC2CCOC(C2)(C)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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